molecular formula C17H13ClN2O B3026989 6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride CAS No. 1203255-75-7

6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B3026989
CAS No.: 1203255-75-7
M. Wt: 296.7 g/mol
InChI Key: PKBKOHDPZGMEJY-UHFFFAOYSA-N
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Description

6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C17H14Cl2N2O and a molecular weight of 333.21 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with ethyl, pyridinyl, and carbonyl chloride groups. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify biological pathways and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-2-11-5-6-15-13(8-11)14(17(18)21)9-16(20-15)12-4-3-7-19-10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBKOHDPZGMEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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